molecular formula C20H19NO6 B8061812 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid

Cat. No.: B8061812
M. Wt: 369.4 g/mol
InChI Key: HSOKCYGOTGVDHL-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of Fmoc-protected amino acids involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers has streamlined the process, allowing for the efficient production of large quantities of these compounds. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Piperidine in an organic solvent like dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific peptides or proteins being synthesized .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOKCYGOTGVDHL-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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